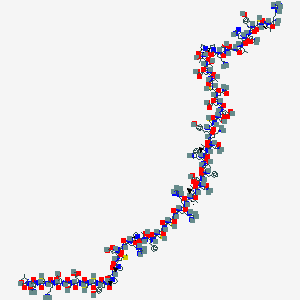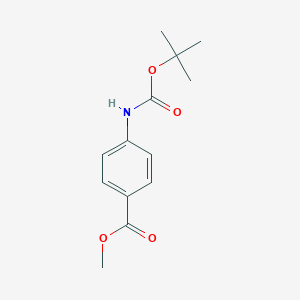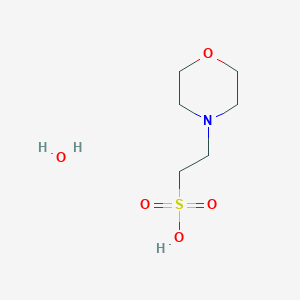
2-吗啉乙磺酸水合物
描述
MES hydrate, also known as 2-Morpholinoethanesulfonic acid hydrate, is a zwitterionic organic compound used as an acidic buffer in specific biological processes .
Molecular Structure Analysis
The chemical structure of MES contains a morpholine ring. It has a molecular weight of 195.2 and the chemical formula is C6H13NO4S . When hydrated, the molecular weight becomes 213.25 .Chemical Reactions Analysis
MES is used as a buffering agent in biology and biochemistry. It has a pKa value of 6.15 at 20 °C. The pH of the buffer solution changes with concentration and temperature .Physical And Chemical Properties Analysis
MES is a pH buffering compound with a pKa value of 6.15 at 20 °C . It is highly soluble in water . The melting point is greater than 300 °C .科学研究应用
Application as a Buffering Agent in Biological Research
Specific Scientific Field
Biochemical and Molecular Biology Research
Comprehensive Summary of the Application
MES monohydrate is a popular buffering agent widely used in biochemical and molecular biology research due to its unique properties . It is valued for its ability to maintain a stable pH range of 6.0-7.0, making it ideal for biological systems that require a slightly acidic environment .
Methods of Application or Experimental Procedures
One key advantage of MES monohydrate as a buffer is its low UV absorbance, which minimizes interference with spectrophotometric measurements commonly used in biological assays . Additionally, MES monohydrate exhibits minimal temperature dependence, providing reliable buffering capacity across a range of temperatures commonly encountered in laboratory settings .
Summary of Results or Outcomes
Its ability to maintain pH without interfering with biochemical reactions makes it an ideal choice for studies requiring precise control over pH levels, such as enzyme assays, cell culture, and protein purification processes . Overall, MES monohydrate serves as a reliable and effective buffering agent in biological research, ensuring accurate and consistent results in diverse experimental settings .
Application as a Catalyst in Organic Synthesis
Specific Scientific Field
Comprehensive Summary of the Application
MES monohydrate is a water-soluble catalyst that has found application in the efficient and environmentally friendly synthesis
Application in Purification Processes
Specific Scientific Field
Comprehensive Summary of the Application
MES monohydrate is extensively used in the purification of antibodies, peptides, proteins, and blood components . It provides a stable environment in solution, which is crucial for maintaining the integrity of these biological molecules during the purification process .
Methods of Application or Experimental Procedures
The purification process typically involves the use of MES monohydrate in buffer formulations. The buffer maintains a stable pH, ensuring that the biological molecules retain their structure and function throughout the purification process .
Summary of Results or Outcomes
The use of MES monohydrate in purification processes results in high yields of purified biological molecules. It also minimizes the risk of degradation or denaturation of these molecules, ensuring their functionality for downstream applications .
Application in Molecular Biology
Specific Scientific Field
Comprehensive Summary of the Application
MES monohydrate is used in various molecular biology tasks such as DNA and RNA extraction, PCR, and gel electrophoresis . It offers a less toxic alternative to other buffers like Tris and phosphate buffers .
Methods of Application or Experimental Procedures
In DNA and RNA extraction, MES monohydrate is used in the lysis buffer to maintain a stable pH, which is crucial for the extraction process . In PCR, it is used in the reaction buffer to provide optimal conditions for the amplification of DNA . In gel electrophoresis, it is used in the running buffer to maintain a consistent pH, which is necessary for the accurate separation of DNA fragments .
Summary of Results or Outcomes
The use of MES monohydrate in these molecular biology applications ensures accurate and reliable results. It helps in maintaining the stability and integrity of biological molecules, thereby enhancing the efficiency and reliability of these procedures .
Application in Capillary Electrochromatography
Specific Scientific Field
Comprehensive Summary of the Application
MES monohydrate is an excellent choice for capillary electrochromatography due to its low ionic mobility . It offers a safer alternative to toxic compounds like cacodylate and non-zwitterionic buffers such as citrate and malate .
Methods of Application or Experimental Procedures
In capillary electrochromatography, MES monohydrate is used in the buffer solution. The buffer maintains a stable pH and low ionic mobility, which is crucial for the separation of analytes .
Summary of Results or Outcomes
The use of MES monohydrate in capillary electrochromatography results in efficient separation of analytes. It also minimizes the risk of interference from other ions, ensuring accurate and reliable results .
Application in Resolving Small Proteins on Bis-Tris Gels
Specific Scientific Field
Comprehensive Summary of the Application
MES monohydrate is used as a resolving agent for very small proteins on bis-tris gels . It provides a stable environment in solution, which is crucial for maintaining the integrity of these proteins during the gel electrophoresis process .
Methods of Application or Experimental Procedures
The gel electrophoresis process typically involves the use of MES monohydrate in the running buffer. The buffer maintains a stable pH, ensuring that the proteins retain their structure and function throughout the process .
Summary of Results or Outcomes
The use of MES monohydrate in gel electrophoresis processes results in efficient separation of small proteins. It also minimizes the risk of degradation or denaturation of these proteins, ensuring their functionality for downstream applications .
安全和危害
属性
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIXQJBDGSIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145224-94-8 | |
| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80584934 | |
| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethanesulfonic acid hydrate | |
CAS RN |
1266615-59-1, 145224-94-8 | |
| Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
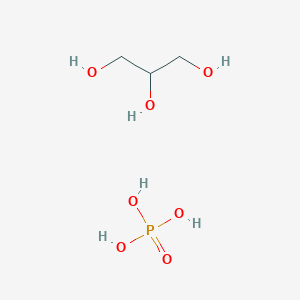
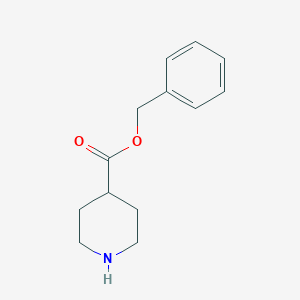
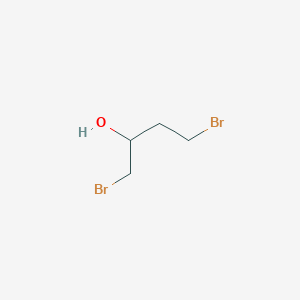
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
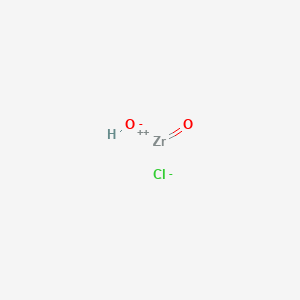
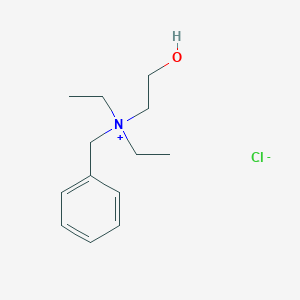
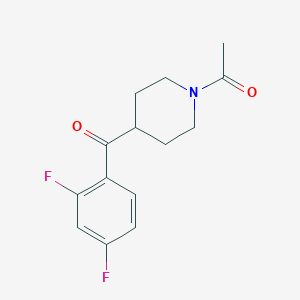
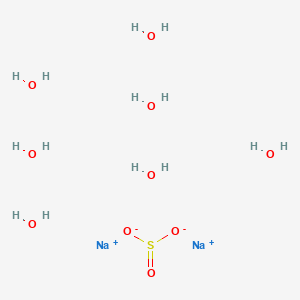
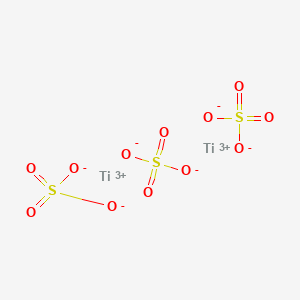
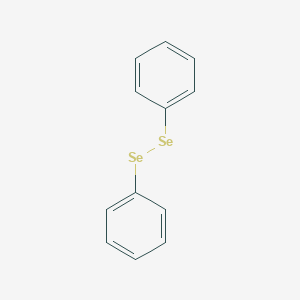
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
